4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a quinoxaline ring. The presence of a chlorine atom at the 4th position and a methyl group at the 7th position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline typically involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine. This reaction leads to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives, which are then dehydrogenated using manganese dioxide (MnO2) to yield the desired pyrroloquinoxaline compound . The reaction conditions are generally mild, and the process can be carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. Transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective . The use of recyclable organocatalysts has also been demonstrated to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of optoelectronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors involved in cellular processes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives, such as:
- 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
- 4-(4-Chlorophenyl)-8-methylpyrrolo[1,2-a]quinoxaline
- 2,11-di(ethoxycarbonyl)dipyrrolo[1,2-a;2′,1′-c]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9ClN2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2/c1-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 |
InChI Key |
HXYUSHANYDBRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl |
Origin of Product |
United States |
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